molecular formula C14H8ClFN2O3 B3892632 1-(3-chloro-4-fluorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione

1-(3-chloro-4-fluorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione

Cat. No. B3892632
M. Wt: 306.67 g/mol
InChI Key: JQHUQTOZKBLBPU-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-fluorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione is a chemical compound with significant potential in scientific research. It is commonly referred to as ClFPP and has been the subject of numerous studies due to its unique properties.

Scientific Research Applications

ClFPP has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. Additionally, ClFPP has been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of ClFPP is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and by activating the Nrf2-ARE signaling pathway. This pathway plays a critical role in the regulation of cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
ClFPP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ClFPP has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of ClFPP is its low toxicity, which makes it suitable for use in lab experiments. Additionally, ClFPP is stable under a wide range of conditions, which makes it easy to handle and store. One limitation of ClFPP is its limited solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on ClFPP. One direction is the development of new drugs based on ClFPP for the treatment of various diseases. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and neuroprotective effects of ClFPP. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of ClFPP to better understand its potential therapeutic applications.
Conclusion:
In conclusion, ClFPP is a chemical compound with significant potential in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects and has been used in the development of new drugs for the treatment of various diseases. ClFPP has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

properties

IUPAC Name

(4Z)-1-(3-chloro-4-fluorophenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2O3/c15-11-6-8(3-4-12(11)16)18-14(20)10(13(19)17-18)7-9-2-1-5-21-9/h1-7H,(H,17,19)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHUQTOZKBLBPU-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-fluorophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione

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